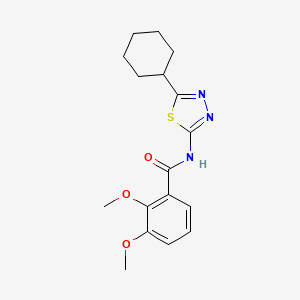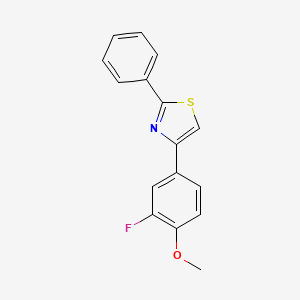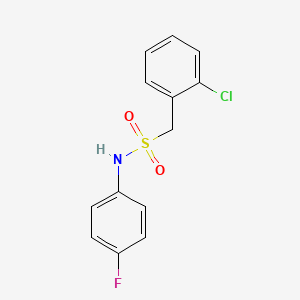
5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole is an organic compound that belongs to the indole family. It is commonly used in scientific research for its potential pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole is not fully understood. However, it is known to inhibit CDKs and GSK-3, which are involved in cell cycle regulation and cell signaling pathways. It is also thought to induce apoptosis in cancer cells by activating the caspase cascade. The anti-inflammatory and neuroprotective effects are believed to be due to its ability to modulate the activity of various enzymes and signaling pathways.
Biochemical and Physiological Effects
In vitro studies have shown that 5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole inhibits the activity of CDKs and GSK-3, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of pro-inflammatory cytokines. In animal models, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole in lab experiments is its high potency and selectivity as a kinase inhibitor. It also has a relatively simple synthesis method, which makes it accessible to researchers. However, one limitation is that its pharmacokinetic properties are not well understood, which may affect its efficacy in vivo.
Orientations Futures
There are several potential future directions for research on 5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to better understand its pharmacokinetic properties and efficacy in vivo. Additionally, research could focus on developing more potent and selective analogs of 5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole.
Méthodes De Synthèse
The synthesis of 5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole involves a multi-step process. The starting material is 3-nitroindole, which is first reduced to 3-aminoindole. The amino group is then protected with a carbobenzyloxy group, and the bromine atom is introduced using N-bromosuccinimide. The piperidine moiety is added through a carbon disulfide-mediated reaction, followed by deprotection of the carbobenzyloxy group to yield the final product.
Applications De Recherche Scientifique
5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole has been extensively studied for its potential pharmacological properties. It has been shown to have activity as a kinase inhibitor, particularly against cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). It has also been investigated as a potential anti-cancer agent, as it induces apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects.
Propriétés
IUPAC Name |
(5-bromo-1H-indol-3-yl)-piperidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2S/c15-10-4-5-13-11(8-10)12(9-16-13)14(18)17-6-2-1-3-7-17/h4-5,8-9,16H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMRTEVXXIXWTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CNC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-bromo-1H-indol-3-yl)(piperidin-1-yl)methanethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(dimethylamino)benzaldehyde [4-(1-naphthyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5861789.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B5861798.png)




![N-[3-(acetylamino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5861839.png)


![2-(2-chlorophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5861862.png)

![N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B5861870.png)